Boc-Glu(OcHex)-OH.DCHA Boc-Glu(OcHex)-OH.DCHA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16567906
InChI: InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1
SMILES:
Molecular Formula: C28H50N2O6
Molecular Weight: 510.7 g/mol

Boc-Glu(OcHex)-OH.DCHA

CAS No.:

Cat. No.: VC16567906

Molecular Formula: C28H50N2O6

Molecular Weight: 510.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-Glu(OcHex)-OH.DCHA -

Specification

Molecular Formula C28H50N2O6
Molecular Weight 510.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1
Standard InChI Key QXKNHFZXSYWRFG-YDALLXLXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Boc-Glu(OcHex)-OH.DCHA is derived from L-glutamic acid, featuring three critical modifications:

  • Boc Protection: The α-amino group is shielded by a tert-butoxycarbonyl group, which prevents undesired nucleophilic reactions during peptide elongation.

  • Cyclohexyl Ester: The γ-carboxyl group is esterified with a cyclohexyl moiety, rendering it inert under standard coupling conditions.

  • Dicyclohexylamine Salt: The free α-carboxyl group forms a salt with dicyclohexylamine, improving crystallinity and solubility in organic solvents .

The molecular formula is C23_{23}H39_{39}NO6_{6}·C12_{12}H23_{23}N, with a molecular weight of 569.74 g/mol . The stereochemistry of the glutamic acid backbone is preserved in the L-configuration, critical for maintaining biological activity in synthetic peptides .

FeatureDescription
IUPAC Name(2S)-2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicyclohexylamine
Molecular FormulaC23_{23}H39_{39}NO6_{6}·C12_{12}H23_{23}N
Molecular Weight569.74 g/mol
StereochemistryL-configuration at α-carbon
Protective GroupsBoc (amino), cyclohexyl ester (γ-carboxyl)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Boc-Glu(OcHex)-OH.DCHA involves two sequential reactions:

  • Boc Protection: L-Glutamic acid reacts with di-tert-butyl dicarbonate (Boc2_2O) in a basic aqueous solution (pH 8–9) to form Boc-Glu-OH.

  • Cyclohexyl Esterification: The γ-carboxyl group of Boc-Glu-OH is activated using dicyclohexylcarbodiimide (DCC) and coupled with cyclohexanol in dichloromethane (DCM). 4-Dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields >85%.

Critical Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Anhydrous DCM

  • Monitoring: Thin-layer chromatography (TLC) with Rf_f = 0.3 (ethyl acetate/hexane 1:1)

Industrial Manufacturing

Large-scale production employs automated peptide synthesizers and continuous-flow reactors to enhance efficiency. Key steps include:

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns, using acetonitrile/water gradients (purity >98%).

  • Salt Formation: The crude product is treated with dicyclohexylamine in ethyl acetate, followed by recrystallization to isolate the DCHA salt .

Table 2: Synthesis Parameters for Boc-Glu(OcHex)-OH.DCHA

ParameterLaboratory ScaleIndustrial Scale
Coupling ReagentDCC/DMAPHBTU/HATU
SolventDCMDMF
Yield80–85%90–95%
Purification MethodFlash ChromatographyPreparative HPLC

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu(OcHex)-OH.DCHA is integral to Boc-SPPS due to its orthogonal protection strategy:

  • Amino Group Stability: The Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA) .

  • Ester Hydrolysis Resistance: The cyclohexyl ester remains intact during repetitive TFA treatments, preventing premature carboxyl activation.

A notable application is its use in synthesizing Caenopore-5 mimetics, where it facilitated the incorporation of selenocysteine residues without side-chain interference .

Chemical Ligation Strategies

In biomimetic insulin synthesis, Boc-Glu(OcHex)-OH.DCHA analogues served as precursors for oxime-forming ligation, enabling precise disulfide bond formation . The γ-ester’s stability under acidic conditions ensured compatibility with ligation protocols requiring pH < 4 .

Physicochemical Properties and Stability

Stability Profile

  • Acidic Conditions: Stable in TFA (50% v/v, 2 h) with <5% deprotection.

  • Basic Conditions: Resists hydrolysis in aqueous NaOH (0.1 M, pH 12) for 1 h.

Table 3: Stability of Boc-Glu(OcHex)-OH.DCHA Under Varied Conditions

ConditionExposure TimeDegradation
TFA (50% v/v)2 hours<5% Boc cleavage
NaOH (0.1 M)1 hour<2% ester hydrolysis
Ambient Temperature30 daysNo detectable decomposition

Industrial and Research Implications

Scalability Challenges

While laboratory synthesis is straightforward, industrial-scale production requires optimization of:

  • Cost-Efficiency: Replacing DCC with cheaper coupling agents like HATU .

  • Waste Management: Recycling DCM via distillation reduces environmental impact.

Emerging Applications

Recent studies explore its utility in:

  • Antimicrobial Peptides: Enhancing bacterial membrane penetration via hydrophobic cyclohexyl groups .

  • Bioconjugation: Serving as a linker for antibody-drug conjugates (ADCs) due to its stable ester linkage .

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